molecular formula C12H10O3 B039884 1-(6,7-Dihydroxynaphthalen-2-yl)ethanone CAS No. 118199-17-0

1-(6,7-Dihydroxynaphthalen-2-yl)ethanone

Cat. No. B039884
CAS RN: 118199-17-0
M. Wt: 202.21 g/mol
InChI Key: WNQGLACNLXOWMK-UHFFFAOYSA-N
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Description

1-(6,7-Dihydroxynaphthalen-2-yl)ethanone, also known as 2-Hydroxy-1-naphthaldehyde, is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is a derivative of naphthalene and is commonly used in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 1-(6,7-Dihydroxynaphthalen-2-yl)ethanone is not fully understood. However, studies have shown that the compound can bind to metal ions such as copper and iron, which may contribute to its anti-cancer activity. Additionally, the compound has been shown to induce apoptosis in cancer cells, which may be another mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer activity. The compound has also been shown to have antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(6,7-Dihydroxynaphthalen-2-yl)ethanone in lab experiments is its versatility. The compound can be used as a starting material in the synthesis of other organic compounds, as well as a fluorescent probe for the detection of metal ions. Additionally, the compound has been shown to have anti-cancer activity, which may be of interest to researchers studying cancer. One limitation of using this compound is its potential toxicity. Studies have shown that the compound can be toxic to certain cell lines at high concentrations.

Future Directions

There are several future directions for research on 1-(6,7-Dihydroxynaphthalen-2-yl)ethanone. One area of interest is the compound's potential as an anti-cancer agent. Further studies are needed to fully understand the mechanism of action of the compound and to determine its efficacy in vivo. Additionally, the compound's potential as a fluorescent probe for the detection of metal ions could be further explored. Finally, the synthesis of other organic compounds using this compound as a starting material could be investigated.

Synthesis Methods

The synthesis of 1-(6,7-Dihydroxynaphthalen-2-yl)ethanone can be achieved through several methods. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde with ethyl acetate in the presence of a catalytic amount of sodium hydroxide. Another method involves the reaction of 2-naphthol with acetic anhydride in the presence of a catalyst such as sulfuric acid, followed by oxidation of the resulting intermediate with potassium permanganate.

Scientific Research Applications

1-(6,7-Dihydroxynaphthalen-2-yl)ethanone has been widely used in scientific research due to its various applications. It has been used as a starting material in the synthesis of other organic compounds such as Schiff bases, quinoline derivatives, and coumarins. The compound has also been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. Additionally, this compound has been studied for its potential as an anti-cancer agent.

properties

CAS RN

118199-17-0

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

1-(6,7-dihydroxynaphthalen-2-yl)ethanone

InChI

InChI=1S/C12H10O3/c1-7(13)8-2-3-9-5-11(14)12(15)6-10(9)4-8/h2-6,14-15H,1H3

InChI Key

WNQGLACNLXOWMK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=CC(=C(C=C2C=C1)O)O

Canonical SMILES

CC(=O)C1=CC2=CC(=C(C=C2C=C1)O)O

Origin of Product

United States

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